BenchChemオンラインストアへようこそ!

3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-

GABA_A receptor pharmacology zwitterion equilibrium physicochemical profiling

3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- (CAS 58728-68-0) is a zwitterionic 4-aminoalkyl-3-isoxazolol that serves as a conformationally constrained analogue of γ-aminobutyric acid (GABA) and a positional isomer of the prototypical GABA_A agonist muscimol (5-aminomethyl-3-isoxazolol). This compound, also referred to as 4-(2-aminoethyl)-5-methyl-3-isoxazolol zwitterion, belongs to a structurally well-characterized series of four regioisomeric and homologated aminoalkyl isoxazolols for which experimental pKa values have been determined, enabling rational selection based on ionization state at physiological pH.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 58728-68-0
Cat. No. B12917616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-
CAS58728-68-0
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NO1)CCN
InChIInChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)8-10-4/h2-3,7H2,1H3,(H,8,9)
InChIKeyHTCSMBYLKHMDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- (CAS 58728-68-0): A Structurally Defined Muscimol Analogue


3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- (CAS 58728-68-0) is a zwitterionic 4-aminoalkyl-3-isoxazolol that serves as a conformationally constrained analogue of γ-aminobutyric acid (GABA) and a positional isomer of the prototypical GABA_A agonist muscimol (5-aminomethyl-3-isoxazolol) [1]. This compound, also referred to as 4-(2-aminoethyl)-5-methyl-3-isoxazolol zwitterion, belongs to a structurally well-characterized series of four regioisomeric and homologated aminoalkyl isoxazolols for which experimental pKa values have been determined, enabling rational selection based on ionization state at physiological pH [1]. Its defined molecular properties—including a molecular weight of 142.16 g/mol, a calculated LogP of 0.89, and a polar surface area of 72.28 Ų—distinguish it from other GABAergic isoxazolol probes .

Why Generic 3-Isoxazolol Probes Cannot Replace 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- in GABA Receptor Studies


The 3-isoxazolol class of GABA_A receptor ligands exhibits extreme sensitivity to the position and length of the aminoalkyl side chain; even a single methylene shift or positional isomerism alters the acid–base equilibrium of the zwitterion, thereby modifying both hydrogen-bonding capacity and electrostatic interaction with receptor residues [1]. For example, moving the amino group from the 4-(2-aminoethyl) substitution pattern of CAS 58728-68-0 to the 4-(1-aminoethyl) or 4-aminomethyl positions changes the pKa of the ammonium group, and the alternative 5-(2-aminoethyl) regioisomer (homomuscimol) presents a different tautomeric preference and hydrogen-bonding topology [2][3]. Consequently, interchange with generic “aminoethyl-isoxazolone” or “muscimol-like” building blocks without precise substitution verification risks altered target engagement, confounding structure–activity relationship (SAR) interpretation and batch-to-batch inconsistency in pharmacological assays.

Quantitative Differentiation Evidence for 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- (CAS 58728-68-0) Relative to Key Comparators


Ionization State Differentiation: pKa Shift Relative to Muscimol and 4-Aminoalkyl Congeners

In the systematic study by Hjeds et al. (1976), the pKa values of four 4-aminoalkyl-5-methyl-3-isoxazolol zwitterions were determined under identical conditions [1]. The target compound 4-(2-aminoethyl)-5-methyl-3-isoxazolol possesses a characteristic ammonium group pKa that is distinct from its one‑carbon-shorter (4‑aminomethyl), one‑carbon‑shifted (4‑(1‑aminoethyl)), and one‑carbon‑longer (4‑(2‑aminopropyl)) congeners. This differential protonation state at physiological pH directly influences the electrostatic interaction with the GABA_A receptor orthosteric site, making the compound’s precise aminoalkyl architecture a non‑interchangeable determinant of binding mode.

GABA_A receptor pharmacology zwitterion equilibrium physicochemical profiling

Lipophilicity Difference: LogP Comparison with Muscimol and 4‑(2‑Aminoethyl)‑3‑methylisoxazol‑5(2H)‑one

The calculated partition coefficient of 3(2H)-isoxazolone, 4-(2-aminoethyl)-5-methyl- (LogP = 0.89) is substantially higher than that of muscimol (LogP ≈ −0.8 to −1.0) [1], indicating a >30‑fold greater predicted octanol–water partitioning. This LogP differential arises from the combined effect of the 5‑methyl substituent and the specific 4‑(2‑aminoethyl) side chain, as the alternative regioisomer 4‑(2‑aminoethyl)‑3‑methylisoxazol‑5(2H)‑one (CAS 952958‑72‑4) exhibits a distinct dipole alignment that would confer a different experimental LogP.

blood–brain barrier permeability LogP passive diffusion

Regioisomeric Specificity: Distinct Pharmacological Profile vs. 4‑(2‑Aminoethyl)‑3‑methylisoxazol‑5(2H)‑one

The target compound’s 3‑isoxazolol (3‑hydroxyisoxazole) tautomeric system places the acidic hydroxyl group at the 3‑position of the ring, whereas the closely eluting regioisomer 4‑(2‑aminoethyl)‑3‑methylisoxazol‑5(2H)‑one (CAS 952958‑72‑4) contains the carbonyl at the 5‑position . In GABA_A receptor pharmacology, 3‑isoxazolol zwitterions function as agonists or partial agonists (e.g., muscimol and 4‑PIOL), whereas 5‑isoxazolol‑based structures often exhibit antagonist or very weak partial agonist profiles [1]. This fundamental pharmacophoric distinction means that procurement of the incorrect regioisomer can reverse the intended pharmacological outcome.

regioisomer discrimination GABA_A agonist vs. antagonist structure–activity relationship

Polar Surface Area Differentiation: Impact on Passive Permeability vs. 5‑(2‑Aminoethyl)isoxazol‑3‑ol (Homomuscimol)

The topological polar surface area (tPSA) of 3(2H)-isoxazolone, 4-(2-aminoethyl)-5-methyl- is calculated as 72.28 Ų , which falls below the commonly accepted CNS permeability threshold of 90 Ų but is markedly lower than that of the 5‑(2‑aminoethyl) regioisomer homomuscimol (5‑(2‑aminoethyl)isoxazol‑3‑ol, predicted tPSA ≈ 78–80 Ų) [1]. The lower PSA of CAS 58728‑68‑0 results from the 5‑methyl substitution partially shielding the ring heteroatoms and suggests a modest bioavailability advantage within the isoxazolol series.

PSA CNS drug design permeability ranking

Optimal Research and Industrial Use Cases for 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- (CAS 58728-68-0)


GABA_A Receptor Orthosteric Site Mapping with Defined Zwitterion Geometry

When building a homologous series to probe the distance dependence of the ammonium–carboxylate interaction at the GABA_A orthosteric site, CAS 58728-68-0 provides a unique two‑carbon spacer between the isoxazole ring and the terminal ammonium group, distinct from the one‑carbon spacer in muscimol [1]. Pairing this compound with its 4‑aminomethyl, 4‑(1‑aminoethyl), and 4‑(2‑aminopropyl) congeners from the same synthetic study enables a complete incremental scan of the ammonium position while holding the 5‑methyl substituent constant, an approach that cannot be replicated with generic 5‑aminoalkyl series.

Tool Compound for CNS Permeability Optimization in GABAergic Probe Design

With a calculated LogP of 0.89 and tPSA of 72.28 Ų, CAS 58728-68-0 occupies a permeability window that is significantly more favorable than muscimol (LogP ≈ −0.8) yet still within the polar range that retains aqueous solubility [2]. This makes it a privileged intermediate‑polarity reference compound for in vitro permeability assays (PAMPA or Caco‑2) and for in vivo brain‑to‑plasma ratio determinations in rodent models where moderate CNS exposure is desired without the confounding efflux transporter susceptibility of more lipophilic isoxazole congeners.

Pharmacological Discrimination of 3‑Isoxazolol Agonism from 5‑Isoxazolone Antagonism

Because CAS 58728-68-0 retains the 3‑isoxazolol tautomer that is characteristic of GABA_A agonists, it serves as a critical positive control in assays designed to discriminate agonist from antagonist activity within isoxazole‑based compound libraries [3]. Co‑testing with its 5‑isoxazolone regioisomer (CAS 952958‑72‑4) allows unambiguous assignment of efficacy class, a quality‑control step that is essential for high‑throughput screening hit validation and for medicinal chemistry triage.

Reference Standard for Ionization‑Sensitive Bioanalytical Method Development

The documented pKa difference between CAS 58728-68-0 and its shorter‑chain analogues [1] makes this compound a valuable reference for developing and validating LC‑MS/MS methods that must resolve zwitterionic analytes with closely spaced pKa values. Its distinct retention time at a given pH, relative to the 4‑aminomethyl and 4‑(2‑aminopropyl) congeners, provides a system suitability benchmark for chromatographic separation of GABAergic isoxazolols in biological matrices.

Quote Request

Request a Quote for 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.